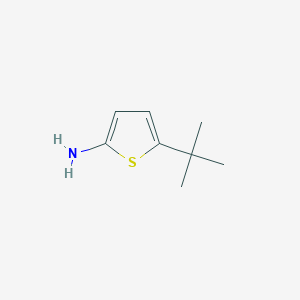

2-Amino-5-(tert-butyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

5-tert-butylthiophen-2-amine |

InChI |

InChI=1S/C8H13NS/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,9H2,1-3H3 |

InChI Key |

COEGWUNUGDLLMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Amino 5 Tert Butyl Thiophene

Classical and Contemporary Approaches to Substituted Thiophenes

The construction of the thiophene (B33073) ring can be achieved through various synthetic routes. Classical methods often rely on condensation reactions, while contemporary approaches have introduced more sophisticated and atom-economical strategies. nih.govderpharmachemica.com

Gewald Reaction Variants for 2-Aminothiophene Synthesis

The Gewald reaction, first reported in 1961, stands as a prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The operational simplicity and the ready availability of starting materials have cemented its importance in organic synthesis. researchgate.netarkat-usa.org

The general scheme of the Gewald reaction is depicted below:

Scheme 1: General Representation of the Gewald ReactionWhere R1, R2, and R' can be various alkyl or aryl groups.

Over the years, numerous variations and modifications of the original Gewald protocol have been developed to improve yields, expand the substrate scope, and create more environmentally friendly conditions. arkat-usa.orgmdpi.com These modifications include two-step procedures where the initial Knoevenagel-Cope condensation product is isolated before the addition of sulfur. arkat-usa.org

The Gewald reaction is inherently a one-pot multicomponent reaction (MCR), a highly efficient synthetic strategy that combines three or more reactants in a single vessel to form a complex product, minimizing waste and saving time. mdpi.comnih.govjournalspub.com This approach is particularly valuable for generating libraries of compounds for drug discovery. nih.govorganic-chemistry.org The one-pot nature of the Gewald reaction allows for significant molecular diversity in the final thiophene products by simply varying the ketone, the active methylene (B1212753) nitrile, and the reaction conditions. nih.gov For instance, the use of L-proline as a catalyst in a one-pot, three-component Gewald reaction has been shown to be an efficient method for the synthesis of various functionalized 2-aminothiophenes under mild conditions. organic-chemistry.org

Despite its long history, the precise mechanism of the Gewald reaction has been a subject of ongoing investigation. acs.orgchemrxiv.org It is generally accepted that the reaction initiates with a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. wikipedia.orgacs.orgchemrxiv.org The subsequent steps involving the addition of elemental sulfur are more complex. acs.orgchemrxiv.org

Computational studies using density functional theory (DFT) have provided significant insights into the reaction pathway. acs.orgchemrxiv.org These studies suggest that the reaction proceeds through the formation of polysulfide intermediates. acs.orgchemrxiv.orgnih.gov The initial Knoevenagel adduct reacts with elemental sulfur (S8) to form a variety of polysulfide species. acs.orgchemrxiv.org These polysulfides can then undergo intramolecular cyclization and subsequent aromatization to yield the final 2-aminothiophene product. acs.orgchemrxiv.orgnih.gov The cyclization of the monosulfide is considered the primary thermodynamic driving force of the reaction. acs.orgchemrxiv.orgnih.gov Protonation of the polysulfide intermediates can also play a crucial role by altering their electrophilicity and facilitating their decomposition. acs.orgchemrxiv.orgnih.gov

Table 1: Key Mechanistic Steps of the Gewald Reaction

| Step | Description |

| 1. Knoevenagel-Cope Condensation | The ketone or aldehyde undergoes a base-catalyzed condensation with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.orgacs.orgchemrxiv.org |

| 2. Sulfuration | The α,β-unsaturated nitrile reacts with elemental sulfur, leading to the formation of polysulfide intermediates. acs.orgchemrxiv.org |

| 3. Cyclization | The sulfur-containing intermediate undergoes intramolecular cyclization. acs.orgchemrxiv.orgnih.gov |

| 4. Aromatization | The cyclized intermediate eliminates a molecule of hydrogen sulfide (B99878) to form the stable aromatic thiophene ring. acs.orgchemrxiv.orgnih.gov |

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. nih.govchimia.chresearchgate.netscilit.com The Gewald reaction has been adapted to greener conditions through the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of ionic liquids as recyclable solvents. mdpi.comchimia.chresearchgate.netresearchgate.net

Microwave Irradiation: Microwave-assisted Gewald synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. wikipedia.orgmdpi.comresearchgate.net This is attributed to the efficient and uniform heating provided by microwaves. chimia.chresearchgate.net

Ultrasound: The use of power ultrasound is another non-conventional energy source that can promote the Gewald reaction, often leading to shorter reaction times and higher yields. nih.govchimia.chresearchgate.net

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and have emerged as green alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and recyclability. chimia.chresearchgate.net They can act as both the solvent and catalyst in the Gewald reaction, facilitating a cleaner and more sustainable process. researchgate.net The use of a task-specific ionic liquid, [2-hydemim][BF4], has been reported for the microwave-assisted Gewald synthesis of 2-aminothiophenes in good to excellent yields and high purity without the need for chromatographic purification. researchgate.net

Cyclization of Functionalized Alkynes as Alternative Synthetic Routes

While the Gewald reaction is a powerful tool, alternative methods for thiophene synthesis have also been developed. Among these, the cyclization of functionalized alkynes has emerged as a highly effective and regioselective strategy. nih.govresearchgate.netnih.gov This approach allows for the construction of the thiophene ring with a predefined substitution pattern, often with high atom economy. nih.gov

These reactions typically involve the intramolecular cyclization of a sulfur-containing alkyne precursor. nih.govresearchgate.net The cyclization can be promoted by various catalysts, including transition metals like palladium. nih.govresearchgate.net For example, PdI2 in the presence of KI has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. nih.gov Other methods involve the cyclization of S-containing alkyne substrates induced by electrophiles like iodine or promoted by bases. nih.govresearchgate.net The cycloaddition of thiophene S-oxides to alkynes also presents a pathway to substituted arenes. rsc.org

Targeted Synthesis of 2-Amino-5-(tert-butyl)thiophene and its Derivatives

The synthesis of the specific compound this compound (CAS No. 1260667-23-9) can be approached using the general methodologies described above. synblock.com The tert-butyl group at the 5-position introduces specific steric and electronic properties to the thiophene ring.

A plausible synthetic route would be a Gewald reaction starting with pivalaldehyde (2,2-dimethylpropanal) or a ketone bearing a tert-butyl group, an active methylene nitrile such as malononitrile (B47326) or ethyl cyanoacetate, and elemental sulfur in the presence of a suitable base.

While specific literature detailing the synthesis of this compound is not extensively available in the provided search results, the synthesis of related structures provides strong evidence for the feasibility of this approach. For example, the synthesis of 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been achieved in excellent yield via a one-pot multicomponent Gewald reaction. researchgate.net Furthermore, the synthesis of 2-amino-5-tert-butylpyridine highlights the utility of the tert-butyl group as a fragment in drug discovery. sigmaaldrich.com

Derivatives of 2-aminothiophenes are of significant interest in medicinal chemistry. For example, various 2-aminothiophene derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov The synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (B184005) has also been reported as precursors for biologically active compounds. pharmjournal.ru Additionally, 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes have been investigated as antimicrotubule agents. nih.gov

Regioselective Functionalization Strategies

The functionalization of the thiophene ring in pre-existing this compound systems is governed by the directing effects of the substituents. The C2-amino group is a powerful activating group, directing electrophilic substitution preferentially to the C3 position. Conversely, the C5-tert-butyl group offers significant steric hindrance, largely protecting the C4 position from attack.

Strategies for further functionalization often rely on C-H activation, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds directly from the thiophene core. nih.gov The inherent reactivity of the thiophene ring, combined with directing groups, can be harnessed to achieve high regioselectivity. For instance, employing a pH-sensitive directing group allows for controlled C-H activation pathways, providing access to various substitution patterns on the thiophene scaffold. acs.orgnih.gov In the context of this compound, derivatization of the amino group into a suitable directing group could enable selective functionalization at the C3 position, overcoming the inherent electronic preferences.

Metalation is another key strategy. The use of mixed TMP‐bases (TMP=2,2,6,6‐tetramethylpiperidyl), such as TMPZnCl·LiCl, has proven effective for the regioselective metalation of various heterocycles, which can then be trapped with electrophiles. researchgate.net For this compound, such a strategy would likely target the C3 position due to the directing effect of the amino group, while the C4 position remains sterically shielded and less acidic.

Influence of the tert-Butyl Group on Synthetic Outcomes

The tert-butyl group at the C5 position exerts a significant influence on the synthesis and reactivity of the thiophene ring, primarily through steric and electronic effects. Its substantial bulk can hinder or even prevent reactions at the adjacent C4 position, thereby enhancing the regioselectivity of reactions at the C3 position.

Studies on t-butyl-substituted thiophenes have highlighted the importance of substituent positioning on the molecule's properties and fragmentation pathways. tdl.org For example, the fragmentation in mass spectrometry differs significantly between isomers, indicating that the steric relationship between the t-butyl group and the rest of the molecule dictates its stability and reactivity. tdl.org In the synthesis of di-substituted t-butyl thiophenes, the interaction of a t-butyl-thienyl magnesium bromide with t-butyl chloride leads to a mixture of isomers, which underscores the directing, albeit not always perfectly selective, effect of the t-butyl group. tdl.org

Catalytic Approaches in the Synthesis of Thiophene Systems

Catalysis has become indispensable in modern organic synthesis, and the construction of the thiophene ring is no exception. Both metal-catalyzed and metal-free approaches offer powerful and often complementary pathways to substituted thiophenes, including the 2-aminothiophene scaffold.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity. The synthesis of aminothiophenes can be achieved through palladium-catalyzed amination of bromothiophenes. nih.gov This method provides a direct route to introduce secondary and tertiary amino groups onto a pre-functionalized thiophene ring. nih.gov

Direct C-H arylation, another significant advancement, allows for the coupling of thiophenes with aryl halides without prior functionalization of the thiophene. organic-chemistry.orgmdpi.com Palladium acetate (B1210297), often paired with bulky phosphine (B1218219) ligands like SPhos, is an effective catalyst system for such transformations. nih.gov For a substrate like 5-(tert-butyl)thiophene, C-H activation would be strongly directed to the C2 position. The Suzuki-Miyaura cross-coupling reaction is also a robust method for creating C-C bonds, and optimized conditions using Pd(OAc)₂ and SPhos have been developed for the synthesis of functionalized cyclopropylthiophenes from bromothiophenes, achieving high yields with low catalyst loading. nih.gov

| Reaction Type | Catalyst System (Example) | Description | Reference |

|---|---|---|---|

| Amination | Pd₂(dba)₃ / BINAP | Forms C-N bonds by coupling an amine with a halothiophene. A direct route to aminothiophenes. | nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Forms C-C bonds between a boronic acid/ester and a halothiophene. Effective for introducing aryl and alkyl groups. | nih.gov |

| Direct C-H Arylation | Pd(OAc)₂ / X-Phos | Forms C-C bonds by directly coupling an aryl halide with a C-H bond of the thiophene ring, often with high regioselectivity. | mdpi.com |

| Catellani-type Annulation | Palladium catalyst | A tandem reaction involving Heck coupling and double C-H activation to construct thiophene-fused polyaromatics. | nih.gov |

Metal-Free and Organocatalytic Methods

While palladium catalysis is powerful, metal-free and organocatalytic methods offer advantages in terms of cost, sustainability, and reduced metal contamination in the final products. The Gewald aminothiophene synthesis is a classic and highly versatile metal-free method for preparing 2-aminothiophenes. derpharmachemica.com This reaction involves a multi-component condensation of a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. derpharmachemica.com To synthesize this compound via this route, one would typically use pivalaldehyde or a related ketone to introduce the tert-butyl group.

The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. derpharmachemica.com Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.

More recent developments in organocatalysis have also provided efficient routes to thiophene systems. For example, L-proline has been shown to catalyze the one-pot synthesis of functionalized 2-aminothiophene scaffolds under mild conditions, offering high yields with low catalyst loading. organic-chemistry.org Another metal-free approach involves the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu) to enable a single-step synthesis of thiophene derivatives from 1,3-diynes. organic-chemistry.org

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Gewald Synthesis | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur, Base | A robust, multi-component reaction for the synthesis of substituted 2-aminothiophenes. | derpharmachemica.com |

| L-proline Catalysis | L-proline | An efficient one-pot procedure for synthesizing various 2-aminothiophene scaffolds under mild conditions. | organic-chemistry.org |

| Sulfur-Base Mediation | Elemental Sulfur, NaOtBu | A single-step protocol for thiophene synthesis from 1,3-diynes. | organic-chemistry.org |

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Amino 5 Tert Butyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular skeleton of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and multi-dimensional correlations, a complete picture of the connectivity and spatial arrangement of atoms can be constructed.

The ¹H NMR spectrum of 2-Amino-5-(tert-butyl)thiophene is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The tert-butyl group would produce a sharp, intense singlet around 1.3 ppm, integrating to nine protons, a characteristic chemical shift for this group. The protons on the thiophene (B33073) ring are expected to appear as two doublets in the aromatic region. Due to the electron-donating effect of the amino group at the C2 position, the proton at C3 (H3) would be shielded relative to the proton at C4 (H4). Consequently, the H3 signal would appear further upfield than the H4 signal. The coupling constant between these two protons (³JHH) would be in the range of 3-5 Hz, which is typical for protons on a thiophene ring. The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, all eight carbon atoms would be distinguishable. The tert-butyl group would show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The thiophene ring carbons would resonate in the aromatic region, with their specific shifts influenced by the substituents. The C5 carbon, attached to the tert-butyl group, and the C2 carbon, bonded to the amino group, would be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) |

|---|---|---|---|

| C(CH₃)₃ | - | ~34.5 | - |

| C(C H₃)₃ | 1.31 | ~31.5 | s |

| NH₂ | 4.15 | - | br s |

| H3 | 6.10 | - | d, J = 3.8 |

| H4 | 6.85 | - | d, J = 3.8 |

| C2 | - | ~155.0 | - |

| C3 | - | ~105.0 | - |

| C4 | - | ~122.0 | - |

| C5 | - | ~160.0 | - |

Note: These are predicted values based on known substituent effects on thiophene rings and may vary from experimental data.

While one-dimensional NMR provides primary structural information, multi-dimensional techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are employed to confirm assignments and probe conformational preferences. A COSY spectrum would show a clear cross-peak between the H3 and H4 protons, confirming their scalar coupling and proximity on the thiophene ring. rsc.org

An HMQC or HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with the carbon to which it is directly attached. This would definitively link the ¹H signals at ~6.10 ppm and ~6.85 ppm to their respective ¹³C signals at ~105.0 ppm (C3) and ~122.0 ppm (C4). Furthermore, the intense proton singlet at ~1.31 ppm would correlate with the methyl carbon signal of the tert-butyl group. rsc.org Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to determine the preferred orientation of the tert-butyl group relative to the thiophene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Theoretical Correlation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. iosrjournals.orgnih.gov The spectra of this compound would be characterized by absorption bands corresponding to the N-H, C-H, C=C, C-N, and C-S bonds.

The IR spectrum would prominently feature N-H stretching vibrations from the primary amine group as a pair of bands in the 3300-3500 cm⁻¹ region. researchgate.net C-H stretching vibrations from the tert-butyl group and the thiophene ring would appear just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations of the thiophene ring are expected in the 1500-1600 cm⁻¹ region. iosrjournals.org The C-S stretching mode of the thiophene ring typically appears at lower wavenumbers, often between 600-850 cm⁻¹. iosrjournals.org

Raman spectroscopy would complement the IR data. researchgate.net The symmetric vibrations of the tert-butyl group and the thiophene ring are often strong in the Raman spectrum. Theoretical calculations using Density Functional Theory (DFT) can be performed to predict the vibrational frequencies and intensities, which can then be correlated with the experimental spectra to provide a complete and accurate assignment of the observed bands. iosrjournals.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| C=C Stretch (Thiophene Ring) | 1600 - 1500 | IR, Raman |

| N-H Bend | 1650 - 1580 | IR |

| C-H Bend (tert-butyl) | 1470 - 1365 | IR |

Mass Spectrometric Techniques for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under electron impact. researchgate.net For this compound (formula C₈H₁₃NS), high-resolution mass spectrometry (HRMS) would confirm the precise molecular weight of 155.26 g/mol . synblock.comkeyorganics.net

The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 155, which is characteristic for aromatic compounds. libretexts.org The fragmentation pattern would be dictated by the stability of the resulting ions. A very common fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a strong peak at m/z = 140 (M-15). Alpha-cleavage adjacent to the amine group is another common pathway for amines. libretexts.org Fragmentation of the thiophene ring itself could also occur, though the aromaticity of the ring provides it with considerable stability. researchgate.netnih.gov

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 155 | [M]⁺ | Molecular Ion |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid crystalline state. nih.gov A successful single-crystal X-ray diffraction study of this compound would yield exact bond lengths, bond angles, and torsion angles.

X-ray crystallography would provide a definitive snapshot of the molecule's conformation in the solid state. nih.gov The analysis would reveal the planarity of the thiophene ring and the orientation of the amino and tert-butyl substituents relative to the ring. The torsion angles defining the rotation around the C2-N bond and the C5-C(tert-butyl) bond would be precisely determined. This solid-state conformation can then be compared with computational models and any conformational information gleaned from solution-state NMR studies to understand the influence of the crystalline environment on molecular shape.

Reactivity Profiles and Derivatization Strategies of 2 Amino 5 Tert Butyl Thiophene

Reactivity of the Thiophene (B33073) Ring in Electrophilic Aromatic Substitution

The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. The presence of an amino group further activates the ring, while the tert-butyl group introduces steric and electronic influences.

Regioselectivity Induced by Amino and tert-Butyl Substituents

The directing effects of the amino and tert-butyl groups on electrophilic aromatic substitution in 2-amino-5-(tert-butyl)thiophene are a crucial aspect of its reactivity. The amino group is a powerful activating and ortho-, para-directing group. Conversely, the tert-butyl group is a weakly activating and ortho-, para-directing group. In this molecule, the positions ortho to the amino group are C3 and the position para is C5 (which is already substituted). The positions ortho to the tert-butyl group are C4 and the position para is C2 (which is substituted with the amino group).

Therefore, electrophilic attack is predominantly directed to the C3 and C4 positions. The powerful electron-donating effect of the amino group strongly activates the C3 position. The tert-butyl group, through hyperconjugation and weak inductive effects, also directs incoming electrophiles to the C4 position. The interplay of these directing effects often results in a mixture of products, with the precise ratio depending on the nature of the electrophile and the reaction conditions.

Influence of Steric Hindrance from the tert-Butyl Group

The bulky tert-butyl group at the C5 position exerts significant steric hindrance, which can influence the regioselectivity of electrophilic aromatic substitution. youtube.comyoutube.comyoutube.com This steric bulk can impede the approach of an electrophile to the adjacent C4 position. youtube.com Consequently, while electronic factors might favor substitution at C4 to some extent, the steric hindrance from the tert-butyl group can lead to a preference for substitution at the less hindered C3 position. youtube.com The larger the attacking electrophile, the more pronounced this steric effect becomes, further favoring substitution at the C3 position. This phenomenon highlights the competition between electronic directing effects and steric constraints in determining the outcome of the reaction. youtube.comyoutube.comyoutube.com

Transformations Involving the Primary Amino Group

The primary amino group in this compound is a versatile functional handle that allows for a wide range of chemical modifications. These transformations are fundamental for the synthesis of more complex derivatives with potential applications in various fields of chemistry.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the primary amino group readily allows for acylation, sulfonylation, and alkylation reactions.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functionalities into the molecule. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov This transformation is significant for creating compounds with potential biological activities.

Alkylation: The amino group can undergo alkylation with alkyl halides. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products.

Table 1: Examples of Acylation, Sulfonylation, and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(5-(tert-butyl)thiophen-2-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(5-(tert-butyl)thiophen-2-yl)benzenesulfonamide |

| Alkylation | Methyl iodide | N-methyl-5-(tert-butyl)thiophen-2-amine |

Formation of Schiff Bases and Other Imine Derivatives

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, which contain a C=N double bond (imine). ekb.egeijppr.comorientjchem.org This reaction is typically carried out under acidic or basic catalysis. ekb.egeijppr.com The resulting imine derivatives are valuable intermediates in organic synthesis and can also exhibit interesting biological properties. nih.govnih.gov The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. eijppr.com

Table 2: Formation of Schiff Bases

| Aldehyde/Ketone Reactant | Resulting Schiff Base |

| Benzaldehyde | N-benzylidene-5-(tert-butyl)thiophen-2-amine |

| Acetone | N-(propan-2-ylidene)-5-(tert-butyl)thiophen-2-amine |

| Thiophene-2-carboxaldehyde | N-(thiophen-2-ylmethylene)-5-(tert-butyl)thiophen-2-amine |

Cyclocondensation Reactions for Fused Heterocycle Formation (e.g., Thienopyrimidines)

The 2-aminothiophene moiety is a key building block for the synthesis of fused heterocyclic systems, most notably thienopyrimidines. researchgate.netsemanticscholar.orgnih.gov These reactions involve the cyclocondensation of the amino group with a suitable bifunctional electrophile. For instance, reaction with a β-ketoester can lead to the formation of a thieno[2,3-d]pyrimidine (B153573) ring system. semanticscholar.org Similarly, condensation with other reagents like dicarbonyl compounds or their equivalents can afford a variety of fused heterocycles. nih.govtubitak.gov.tr These fused ring systems are of significant interest due to their prevalence in medicinal chemistry. semanticscholar.org

Table 3: Examples of Cyclocondensation Reactions

| Reagent | Fused Heterocycle Formed |

| Ethyl acetoacetate | 4-methyl-6-(tert-butyl)thieno[2,3-d]pyrimidin-2(1H)-one |

| Diethyl malonate | 6-(tert-butyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| 2,4-Pentanedione | 2,4-dimethyl-6-(tert-butyl)thieno[2,3-d]pyrimidine |

Cross-Coupling Reactions at the Thiophene Core and its Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to thiophene-containing molecules. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino substituents, significantly expanding the chemical space accessible from this compound.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. mdpi.com For a molecule like this compound, this reaction would typically require prior halogenation of the thiophene ring, most likely at the vacant C3 or C4 positions. The bulky tert-butyl group at C5 and the amino group at C2 direct electrophilic substitution, such as bromination, primarily to the C3 position. The resulting 3-bromo-2-amino-5-(tert-butyl)thiophene can then serve as the electrophilic partner in a Suzuki-Miyaura coupling.

The reaction is tolerant of a wide range of functional groups, though the primary amine may require protection depending on the specific reaction conditions. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields. Studies on similar 2,5-disubstituted thiophenes have shown that palladium(0) catalysts, often in combination with phosphine (B1218219) ligands, are effective. mdpi.comnih.gov The use of aqueous base solutions in solvents like 1,4-dioxane (B91453) or DMF is common. nih.govmdpi.com

Research on the double Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has demonstrated that such reactions proceed in moderate to good yields, highlighting the feasibility of functionalizing the thiophene core at multiple positions. mdpi.com Similarly, the coupling of 4,5-dibromothiophene-2-carbaldehyde (B1584770) with different arylboronic acids has been reported, further underscoring the utility of this reaction for creating complex thiophene derivatives. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Thiophene Derivatives This table presents generalized conditions based on reactions with similar substrates, as direct examples for this compound are not extensively documented.

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-5-substituted thiophene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 60-95 |

| 2,5-Dibromo-3-alkylthiophene | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 55-88 mdpi.com |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 70-90 mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction can be applied to this compound in two main ways: by using the primary amino group as the nucleophile to react with an aryl halide, or by first halogenating the thiophene ring and then coupling it with a different amine.

Direct N-arylation of this compound with an aryl or heteroaryl halide would yield N-substituted derivatives. The success of this transformation often depends on the catalyst system. Research on the amination of deactivated heteroaromatic amines, such as methyl 3-aminobenzo[b]thiophene-2-carboxylates, has shown that palladium acetate (B1210297) with a specialized ligand like Xantphos and a base such as cesium carbonate is effective for coupling with electron-deficient aryl bromides. electronicsandbooks.com However, the reaction can be challenging with electron-rich aryl halides. electronicsandbooks.com

Alternatively, halogenation of the thiophene ring (e.g., at C3) followed by a Buchwald-Hartwig reaction with a primary or secondary amine provides another route to functionalized aminothiophenes. thieme-connect.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results for coupling with heteroaryl halides. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination Conditions for Thiophene Scaffolds This table showcases typical conditions derived from studies on related aminothiophenes and bromothiophenes.

| Amine Substrate | Halide Substrate | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Methyl 3-aminobenzo[b]thiophene | 4-Nitro-bromobenzene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 60-85 electronicsandbooks.com |

| Polysubstituted aminothiophene | Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | Moderate-High electronicsandbooks.com |

| Aniline | Polysubstituted bromothiophene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Good thieme-connect.com |

Reactions Involving the tert-Butyl Group

The tert-butyl group is generally considered a stable and sterically bulky substituent that is often used as a protecting group or to influence the electronic and physical properties of a molecule. nih.gov Its direct functionalization is challenging due to the lack of reactive sites and the strength of the C-C and C-H bonds within the group.

The most plausible reaction involving the tert-butyl group on the this compound scaffold is its removal, known as de-tert-butylation. This reaction typically requires strong acid catalysis and elevated temperatures. For instance, trifluoroacetic acid (TFA) is commonly used to cleave tert-butyl protecting groups from esters and ethers. rsc.org A solution of the Ugi product in a mixture of dichloromethane (B109758) and TFA is a common method for the deprotection of tert-butyl esters. rsc.org While this reaction is well-established for ester and ether linkages, the direct removal of a tert-butyl group from an aromatic ring is more demanding.

Recent methodologies have explored catalytic de-tert-butylation under milder conditions. However, specific protocols for the de-tert-butylation of 5-tert-butylthiophene derivatives are not widely reported, and the conditions would likely need to be optimized to avoid degradation of the aminothiophene ring. The potential for selective de-tert-butylation in the presence of other functional groups would be a key consideration for its use as a synthetic strategy.

Theoretical and Computational Chemistry of 2 Amino 5 Tert Butyl Thiophene

Electronic Structure and Molecular Orbitals

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. For 2-amino-5-(tert-butyl)thiophene, computational analyses reveal the distribution and energy levels of these orbitals, which are key to its electronic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron youtube.commdpi.com.

In molecules containing a thiophene (B33073) ring, the HOMO and LUMO are typically delocalized over the π-system of the ring. For substituted aminothiophenes, such as methyl-3-aminothiophene-2-carboxylate, a structurally related compound, both the HOMO and LUMO are primarily delocalized across the thiophene ring. mdpi.com The amino group, being an electron-donating group, significantly contributes to the HOMO, enhancing the electron density of the system. mdpi.com Similarly, for this compound, the HOMO is expected to be distributed over the thiophene ring and the nitrogen atom of the amino group, reflecting the electron-rich nature of this region. The tert-butyl group, an electron-donating alkyl group, further influences the electron density of the ring system. The LUMO is also anticipated to be delocalized across the π-system of the thiophene ring.

| Orbital | General Location of Electron Density | Influence of Substituents (Amino & tert-Butyl) |

|---|---|---|

| HOMO | Delocalized over the thiophene π-system and the amino group nitrogen | Electron-donating groups increase the energy of the HOMO, making the molecule a better electron donor. |

| LUMO | Delocalized over the thiophene π-system | Substituents can modulate the energy of the LUMO, affecting the molecule's electron-accepting ability. |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. journaljpri.commaterialsciencejournal.org A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comjournaljpri.com Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. mdpi.com

For thiophene derivatives, this energy gap typically falls in a range that signifies a stable yet reactive molecule. For instance, computational studies on methyl-3-aminothiophene-2-carboxylate calculated a HOMO-LUMO gap of approximately 4.537 eV, implying high chemical reactivity. mdpi.com Other studies on thiophene sulfonamide derivatives have found energy gaps ranging from 3.44 eV to 4.65 eV. mdpi.com Given the presence of the electron-donating amino and tert-butyl groups, this compound is expected to have a relatively small energy gap, contributing to its potential as a reactive species in chemical syntheses.

| HOMO-LUMO Gap (ΔE) | Chemical Reactivity | Kinetic Stability | Polarizability |

|---|---|---|---|

| Small | High | Low | High |

| Large | Low | High | Low |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. journaljpri.comresearchgate.net The MEP map displays regions of varying electron density on the van der Waals surface of the molecule.

In an MEP map, regions with negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP analysis would be expected to show a region of high negative potential around the sulfur atom and the nitrogen atom of the amino group due to their lone pairs of electrons. The π-system of the thiophene ring also contributes to the electron-rich nature. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them potential sites for hydrogen bonding interactions.

Quantum Chemical Calculations of Molecular Geometry and Conformation

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for predicting molecular structures and properties. researchgate.netamrita.edunih.gov The B3LYP functional is a popular hybrid functional within DFT that often yields results in good agreement with experimental data for organic molecules. semanticscholar.orgresearchgate.net It is frequently paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to provide a robust level of theory for geometry optimization and frequency calculations. semanticscholar.orgresearchgate.net

For this compound, DFT calculations would be used to find the most stable conformation by optimizing the geometry to a minimum on the potential energy surface. These calculations would provide precise values for key structural parameters. Based on studies of similar thiophene derivatives, the thiophene ring is expected to be nearly planar. semanticscholar.org The calculated bond lengths for the thiophene ring in related compounds, such as the S-C and C-C bonds, are typically found to be in the range of 1.71–1.77 Å and 1.34–1.50 Å, respectively. mdpi.comsemanticscholar.org The C-N bond of the amino group is expected to have a length of around 1.35 Å. mdpi.comsemanticscholar.org

| Method | Typical Basis Set | Calculated Properties |

|---|---|---|

| DFT (e.g., B3LYP) | 6-311G(d,p), 6-311++G(d,p) | Optimized molecular geometry (bond lengths, angles), vibrational frequencies, HOMO/LUMO energies, MEP. |

| Ab Initio (e.g., Hartree-Fock, MP2) | cc-pVTZ, AUG-cc-pVTZ | Highly accurate electronic structure and energy calculations, often used for benchmarking DFT results. |

Thiophene is classified as an aromatic heterocycle because it is cyclic, planar, fully conjugated, and obeys Hückel's rule with 6 π-electrons. researchgate.netmasterorganicchemistry.com The aromaticity of the thiophene ring is a key factor in its stability and reactivity. The degree of aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; a more negative value indicates a higher degree of aromaticity.

Simulated Spectroscopic Properties and Correlation with Experimental Data

UV-Vis Absorption and Fluorescence Emission Spectra Simulations

Time-dependent density functional theory (TD-DFT) is the most common and effective method for simulating UV-Vis absorption and fluorescence emission spectra of organic molecules. mdpi.commdpi.com This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively.

The choice of functional and basis set is critical in TD-DFT calculations to achieve good correlation with experimental data. rsc.org For thiophene derivatives, hybrid functionals such as B3LYP and PBE0, and range-separated functionals like CAM-B3LYP are often employed. rsc.org The inclusion of solvent effects, typically through the Polarizable Continuum Model (PCM), is also essential for accurate predictions of spectra in solution. jmaterenvironsci.com

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene ring, with contributions from the amino group's lone pair electrons. The tert-butyl group, being an alkyl substituent, is likely to have a minor bathochromic (red-shifting) effect on the absorption maxima compared to unsubstituted 2-aminothiophene.

Simulations of fluorescence spectra are also performed using TD-DFT, but by first optimizing the geometry of the molecule in its first excited state. The energy difference between the optimized excited state and the ground state at the excited-state geometry provides the emission energy.

While no specific simulated data exists for this compound, a hypothetical data table illustrating the kind of information that would be generated from a TD-DFT calculation is presented below for illustrative purposes.

| Transition | Calculated Absorption Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | 320 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 285 | 0.15 | HOMO-1 → LUMO (80%) |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

NMR Chemical Shift Predictions

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived.

Similar to UV-Vis simulations, the accuracy of NMR predictions is highly dependent on the chosen functional and basis set. For 1H and 13C NMR chemical shifts of organic molecules, the B3LYP functional with a basis set such as 6-311+G(d,p) often provides results in good agreement with experimental data. elsevierpure.com Calculations are usually performed on the optimized ground-state geometry of the molecule.

For this compound, the predicted 1H NMR spectrum would show signals for the aromatic protons on the thiophene ring, the protons of the amino group, and the protons of the tert-butyl group. The 13C NMR spectrum would show distinct signals for the different carbon atoms in the thiophene ring and the tert-butyl group. The chemical shifts would be influenced by the electron-donating effect of the amino group and the steric and electronic effects of the tert-butyl group.

Below is an illustrative table of what predicted NMR chemical shifts for this compound might look like, based on general knowledge of similar compounds.

| Atom | Predicted 13C Chemical Shift (δ, ppm) | Atom | Predicted 1H Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2 | 155.0 | H3 | 6.20 |

| C3 | 110.0 | H4 | 6.80 |

| C4 | 120.0 | NH2 | 4.50 |

| C5 | 145.0 | -C(CH3)3 | 1.30 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing transition states. For 2-aminothiophenes, a significant amount of computational effort has been directed towards understanding their synthesis, particularly through the Gewald reaction. The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

A comprehensive computational study using DFT calculations (M06-2X/aug-cc-pV(T+d)Z/SMD(C2H5OH) level of theory) has shed light on the intricate mechanism of the Gewald reaction. acs.orgchemrxiv.org The key findings from this modeling are:

Initiation via Knoevenagel-Cope Condensation: The reaction begins with a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile. acs.orgchemrxiv.org

Formation of Polysulfide Intermediates: This is followed by the opening of the elemental sulfur ring (typically S8) to form polysulfide intermediates. acs.orgchemrxiv.org

Interconversion and Decomposition of Polysulfides: These polysulfide intermediates can undergo various transformations, including unimolecular cyclization, nucleophilic degradation, and scrambling. acs.orgchemrxiv.org

Role of Protonation: Protonation of the polysulfides alters their electrophilic character and provides a kinetically favorable pathway for their decomposition. acs.orgchemrxiv.org

The characterization of transition states is a critical aspect of reaction mechanism modeling. For the Gewald reaction, the calculated transition state structures and their corresponding activation energies have helped to identify the rate-determining steps and the most favorable reaction pathways. For instance, the barrier for the initial Knoevenagel-Cope condensation and the subsequent opening of the S8 ring have been computationally determined. chemrxiv.org

While these computational studies provide a general mechanism for the Gewald synthesis of 2-aminothiophenes, specific modeling for the synthesis of this compound has not been reported. Such a study would involve considering the specific steric and electronic effects of the tert-butyl group on the energies of the intermediates and transition states throughout the reaction pathway.

Advanced Applications and Materials Science Perspectives of 2 Amino 5 Tert Butyl Thiophene

Precursor in Complex Organic Synthesis

The chemical reactivity of 2-amino-5-(tert-butyl)thiophene allows it to serve as a key starting material in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both an amino group and a thiophene (B33073) core, enables its participation in a variety of chemical transformations.

This compound is an important building block for the construction of polycyclic heteroaromatic systems. These systems are of great interest due to their potential applications in medicinal chemistry and materials science. For instance, derivatives of 2-aminothiophene can be utilized in the synthesis of thiophene-fused analogues of biologically active compounds. Research has shown that related thiophene derivatives can be used to synthesize complex molecules, such as 2,5-bis(4-amidinophenyl)thiophene, which has been investigated for its inhibitory effects on metalloproteases. nih.gov The amino group of this compound can be readily diazotized and subsequently coupled with various aromatic and heteroaromatic compounds to generate a diverse library of azo dyes, which are themselves a class of polycyclic aromatic compounds with interesting photophysical properties. Furthermore, the amino group can participate in condensation reactions with dicarbonyl compounds to form fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are scaffolds found in many pharmaceutically active molecules.

The development of chiral auxiliaries and ligands is crucial for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motif is relevant to the design of chiral ligands. Chiral ligands are organic molecules that can bind to a metal center to create a chiral catalyst. These catalysts are then used to control the stereochemical outcome of a chemical reaction. The amino group of this compound can be functionalized to introduce chiral centers. For example, it can be acylated with a chiral carboxylic acid to form a chiral amide. This modified thiophene can then act as a ligand in transition metal-catalyzed reactions. The tert-butyl group plays a significant role in these applications by providing steric bulk, which can influence the facial selectivity of the catalyst and enhance the enantioselectivity of the reaction. The synthesis of optically active amino acids has been achieved using related chiral auxiliaries, demonstrating the potential of such scaffolds in asymmetric synthesis. tcichemicals.com

Monomers for Conjugated Polymers and Oligomers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure is responsible for their unique optical and electronic properties, making them suitable for a wide range of applications in organic electronics.

This compound can be polymerized to form poly(this compound). The polymerization can be achieved through various methods, including oxidative chemical polymerization and electropolymerization. In oxidative chemical polymerization, a chemical oxidant such as iron(III) chloride or ammonium (B1175870) persulfate is used to initiate the polymerization of the monomer. Electropolymerization involves the application of an external potential to a solution containing the monomer, leading to the formation of a polymer film on the electrode surface. The resulting poly(this compound) is a conjugated polymer with a repeating unit that retains the structural features of the monomer. The amino group in the polymer backbone can influence its properties, such as its solubility, processability, and electronic characteristics. The synthesis of various polyamino acids has been explored, highlighting the versatility of amino acid-based polymers. sigmaaldrich.com

Conjugated polymers derived from thiophene and its derivatives are extensively studied for their applications in organic electronics. nih.gov Polythiophenes are known to exhibit good charge transport properties and are often used as the active layer in organic field-effect transistors (OFETs), as the emissive layer in organic light-emitting diodes (OLEDs), and as the donor material in organic solar cells (OSCs). researchgate.netresearchgate.net The incorporation of the this compound monomer into a polymer backbone can modulate its optoelectronic properties. The electron-donating nature of the amino group can increase the highest occupied molecular orbital (HOMO) energy level of the polymer, which can be advantageous for hole injection and transport in OFETs and for achieving a desirable open-circuit voltage in OSCs. The tert-butyl group can enhance the solubility and processability of the polymer, which is crucial for fabricating high-quality thin films for electronic devices. The photophysical properties of these polymers, such as their absorption and emission spectra, can be tuned by copolymerizing this compound with other monomers, allowing for the development of materials with specific colors for OLED applications.

| Device Type | Potential Role of Poly(this compound) | Key Influencing Factors |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer for charge transport. | HOMO/LUMO energy levels, charge carrier mobility, film morphology. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or hole transport layer. | Luminescence efficiency, color purity, charge injection/balance. |

| Organic Solar Cells (OSCs) | Electron donor material in the active layer. | Absorption spectrum, energy level alignment with acceptor, power conversion efficiency. researchgate.net |

Applications in Fluorescent Materials and Probes

Fluorescent materials are substances that absorb light at a particular wavelength and emit light at a longer wavelength. This property makes them useful in a variety of applications, including bio-imaging, sensing, and lighting.

The thiophene ring is a well-known fluorophore, and its derivatives often exhibit interesting fluorescent properties. This compound and its derivatives have been investigated for their potential as fluorescent materials and probes. The amino group can act as a recognition site for specific analytes, and its interaction with an analyte can lead to a change in the fluorescence of the molecule. This "turn-on" or "turn-off" fluorescence response can be used to detect the presence of the analyte. For example, a fluorescent probe based on a 2-aminothiophene scaffold could be designed to detect metal ions, anions, or biologically important molecules. The tert-butyl group can enhance the photostability and quantum yield of the fluorescent molecule by preventing aggregation-induced quenching. Furthermore, the amino group can be easily modified to attach the fluorescent probe to other molecules or surfaces. A related compound, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, is a known fluorescent brightener, underscoring the potential of tert-butylated thiophene structures in fluorescent applications. chemicalbook.comsigmaaldrich.com

Design of Fluorescent Ligands and Dyes

The 2-aminothiophene moiety is a well-established precursor in the synthesis of various dye classes, particularly azo dyes. The primary amino group at the C2 position is a key functional handle that can be readily converted into a diazonium salt. This reactive intermediate is then subjected to a coupling reaction with electron-rich aromatic compounds, such as phenols or anilines, to generate highly conjugated azo systems responsible for vibrant color. nih.govyoutube.comunb.ca This general two-step process, involving diazotization followed by azo coupling, allows for the systematic design of a wide variety of dyes where the final color and properties are tuned by the choice of the coupling component. youtube.com

Thiophene-based ligands, in general, have emerged as powerful tools for the development of fluorescent probes, particularly for detecting protein aggregates associated with various diseases. nih.gov The design principles for these ligands focus on their conformationally sensitive photophysical properties, which can be modulated by their interaction with target analytes. nih.gov The structural versatility of thiophene-based materials allows for a high degree of tunability in their photophysical characteristics, making them suitable for creating ligands with specific emission profiles. nih.gov By incorporating the this compound unit into larger molecular frameworks, it is possible to construct sophisticated fluorescent ligands where the thiophene core acts as the fluorophore, and the amino group provides a site for further functionalization to enhance binding affinity and selectivity.

Thiophene-based azo dyes have generated considerable interest for their application to a wide variety of fibers, demonstrating good fastness properties. researchgate.net The synthesis of such dyes often involves the diazotization of 2-aminothiophene derivatives and subsequent coupling. nih.govresearchgate.net The resulting molecules can have applications as disperse dyes for synthetic fabrics like polyester. nih.gov

Photophysical Property Modulations (e.g., Quantum Yield, Solvatochromism)

Derivatives of 2-aminothiophene are central to the study of photophysical phenomena due to their potential to form donor-π-acceptor (D-π-A) systems. In such molecules, the amino group acts as an electron donor and the thiophene ring serves as the π-conjugated bridge. nih.govrsc.org This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to the surrounding environment.

Solvatochromism: A prominent feature of these D-π-A systems is their solvatochromism, where the absorption and, more dramatically, the fluorescence emission spectra shift in response to solvent polarity. nih.govrsc.org For instance, in structurally similar thiophene-based D-π-A compounds, changing the solvent from nonpolar cyclohexane (B81311) to polar DMSO can induce a significant red shift (bathochromic shift) in the fluorescence emission, with shifts reported as large as 162 nm. nih.govrsc.org This large shift is indicative of a greater dipole moment in the excited state compared to the ground state, a hallmark of ICT. The effect is enhanced by stronger electron-donating groups, which increase the degree of charge transfer. nih.govrsc.org

Interactive Table: Solvatochromic Shift in Thiophene-Based D-π-A Dyes Data based on analogous compounds to illustrate the principle.

| Solvent | Dielectric Constant | Emission Maximum (nm) - Compound A | Emission Maximum (nm) - Compound B |

|---|---|---|---|

| Cyclohexane | 2.02 | ~500 | ~550 |

| Toluene | 2.38 | ~520 | ~580 |

| Dichloromethane (B109758) | 8.93 | ~550 | ~650 |

| Acetonitrile | 37.5 | ~560 | ~700 |

| DMSO | 46.7 | ~566 | ~712 |

Quantum Yield: The fluorescence quantum yield (ΦF), a measure of a fluorophore's efficiency, is also heavily influenced by the molecular structure and solvent environment. For some highly fluorescent thiophene derivatives like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), the quantum yield can be very high, with values reported at or above 0.60, regardless of solvent polarity. acs.orgnih.gov However, for many D-π-A systems, the quantum yield tends to decrease as solvent polarity increases. nih.gov This is often explained by the energy gap law, where a larger red shift in emission in polar solvents leads to a smaller energy gap between the excited and ground states, promoting non-radiative decay pathways and thus lowering the fluorescence efficiency. nih.gov The introduction of the thiophene ring itself can sometimes lead to lower fluorescence yields due to the heavy-atom effect of sulfur, which promotes intersystem crossing to the triplet state. nih.govnih.gov

Applications in Sensing and Molecular Recognition (e.g., Chemosensors, not bio-sensing for prohibited elements)

Thiophene-based molecules are extensively used in the design of chemosensors for the selective and sensitive detection of ions and neutral molecules. nih.govresearchgate.net These sensors typically operate via colorimetric or fluorometric responses, where the binding of an analyte causes a discernible change in the sensor's optical properties. researchgate.net The design of these chemosensors involves integrating a receptor unit, which selectively binds the target analyte, with a thiophene-based fluorophore or chromophore that acts as the signaling unit. researchgate.net

A novel fluorescent chemosensor derived from a thieno[2,3-b]thiophene (B1266192) core, which is structurally related to 2-aminothiophene, has been shown to exhibit high selectivity for the dichromate anion (Cr₂O₇²⁻). rsc.org The interaction with the anion likely triggers a fluorescence quenching mechanism. This demonstrates the potential of thiophene scaffolds in the development of sensors for specific inorganic anions.

Moreover, these systems can be engineered for molecular recognition of chiral molecules. The same thieno[2,3-b]thiophene chemosensor, when synthesized in a chiral form, displayed a distinct fluorescent response to the different enantiomers of mandelic acid, highlighting its capability for enantioselective recognition. rsc.org The principle of molecular recognition relies on specific, non-covalent interactions such as hydrogen bonding, π–π stacking, or electrostatic forces between the sensor (host) and the analyte (guest). mdpi.com

The coordination of a cation to a thiophene-based fluorescent chemosensor can lead to either an enhancement of the fluorescence emission, known as the Chelation-Enhanced Fluorescence Effect (CHEF), or a quenching of the fluorescence (CHEQ). nih.gov These changes in emission intensity are employed for the quantitative detection of analytes. For example, thiophene-derivatized rhodamine sensors have been designed for the highly sensitive detection of Hg²⁺ ions, where binding induces a spiro-ring opening that "turns on" fluorescence and produces a visible color change. nih.govresearchgate.net

Interactive Table: Applications of Thiophene-Based Chemosensors

| Sensor Core | Target Analyte | Sensing Mechanism | Observed Change |

|---|---|---|---|

| Thieno[2,3-b]thiophene | Dichromate Anion (Cr₂O₇²⁻) | Fluorescence Quenching | Decrease in emission intensity |

| Chiral Thieno[2,3-b]thiophene | Mandelic Acid Enantiomers | Chiral Molecular Recognition | Differential fluorescence response |

| Thiophene-Rhodamine | Mercury Ions (Hg²⁺) | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence and color change |

| Phenanthroline-Thiophene | Zinc Ions (Zn²⁺) | Ligand-to-Metal Charge Transfer | Red-shifted absorbance band |

Future Research Directions and Unexplored Avenues for 2 Amino 5 Tert Butyl Thiophene

Development of Novel and Highly Efficient Green Synthetic Methodologies

The synthesis of 2-aminothiophenes, including 2-Amino-5-(tert-butyl)thiophene, has traditionally been dominated by methods like the Gewald reaction. While effective, these approaches often involve harsh conditions and generate waste, prompting a shift towards more sustainable practices. nih.govresearchgate.net Future research is poised to focus on the development of green synthetic protocols that align with the principles of green chemistry, aiming to reduce pollution and energy consumption. nih.govnih.gov

Key areas of exploration include:

Multicomponent Reactions (MCRs): Designing novel MCRs that allow for the one-pot synthesis of highly substituted 2-aminothiophenes from simple precursors. These reactions are inherently atom-economical and can reduce the number of purification steps required. nih.gov For instance, MCRs combining β-ketodithioesters, α-haloketones, and isocyanides in aqueous solutions represent a promising green alternative.

Metal-Free Catalysis: Expanding the toolkit of metal-free synthetic methods to minimize metal toxicity and advance green chemistry. nih.gov This includes using organocatalysts or leveraging the inherent reactivity of substrates under controlled conditions.

Eco-Friendly Solvents and Conditions: Investigating the use of benign reaction media such as water or polyethylene (B3416737) glycol (PEG), which can also act as a promoting agent for the Gewald reaction, eliminating the need for a basic catalyst. researchgate.net Furthermore, exploring energy-efficient activation methods like ultrasonic irradiation or mechanochemistry (ball milling) can lead to shorter reaction times and higher yields compared to conventional thermal methods. nih.govadvancedmaterialsworld.com

Innovative Sulfur Sources: Exploring alternative sulfur sources beyond elemental sulfur, such as potassium sulfide (B99878) or trithiocarbonate (B1256668) anions, in metal-free synthetic approaches can offer new pathways to thiophene (B33073) derivatives. nih.gov

These advancements will not only make the synthesis of this compound and its analogues more environmentally friendly but also more efficient and cost-effective.

Exploration of Advanced Material Applications and Device Fabrication

The thiophene nucleus is a cornerstone in materials science, renowned for its applications in organic electronics. researchgate.netnih.gov The specific substitution pattern of this compound, with its electron-donating amino group and sterically influential tert-butyl group, offers unique opportunities for tuning the electronic and physical properties of resulting materials.

Future research should focus on incorporating this moiety into advanced materials for various devices:

Organic Semiconductors: Thiophene-based materials are integral to organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netmdpi.com The functional groups on this compound can be used to modify the HOMO/LUMO energy levels, influencing charge transport and optoelectronic properties. tdl.org Research into polymers and oligomers of this compound could lead to new solution-processable semiconductors with enhanced stability and performance. advancedmaterialsworld.commdpi.com

Sensors: Polythiophenes are utilized in chemical and biological sensors. cmu.edutaylorandfrancis.com The amino group of the title compound provides a reactive site for functionalization, enabling the development of selective sensors for biomolecules, ions, or illicit drugs. nih.gov

Smart Materials: The development of thiophene-based chromophores has led to innovative mechanochromic materials. nih.gov By incorporating this compound into conjugated systems, it may be possible to create new smart materials that respond to external stimuli like light, pressure, or pH. tdl.orgnih.gov

The ability to engineer the properties of polythiophenes through synthesis and assembly is a critical area of future work, with the potential to create materials with tailored functions for next-generation electronic and photonic devices. cmu.edu

Integration into Supramolecular Chemistry and Self-Assembly Systems

Molecular self-assembly is a powerful bottom-up approach for creating highly ordered nanostructures and optimizing material performance. cmu.edu Thiophene derivatives have been shown to self-assemble into well-defined architectures, including π-stacked thin films and nanofibers. advancedmaterialsworld.comnih.gov The structure of this compound is well-suited for directing these interactions.

Unexplored avenues in this domain include:

Controlled Aggregation: The amino group can participate in hydrogen bonding, while the thiophene ring facilitates π–π stacking. The bulky tert-butyl group can modulate the packing geometry, preventing overly dense aggregation and allowing for the formation of well-defined, stable nanostructures. Future work could explore how solvent choice and pH can guide the self-assembly process of molecules containing this unit, switching between different morphologies like nanoparticles and fibers. nih.gov

Host-Guest Systems: The unique electronic and structural features of this compound make it an interesting candidate for host-guest chemistry. For example, a thiophene-based derivative has been successfully used to construct a white-light-emitting system within a pillar rsc.orgarene host. nih.gov Investigating the inclusion of this compound within macrocyclic hosts could lead to novel materials with tunable photophysical properties.

Bio-inspired Hybrids: A frontier in materials science is the creation of bio-inspired hybrids. Oligothiophene-oligopeptide conjugates have been shown to form stable, amyloid-like fibrillar aggregates. beilstein-journals.org The amino group on this compound provides a convenient anchor point for attaching peptide sequences, opening the door to new smart biomaterials that combine the semiconducting properties of thiophenes with the responsive self-assembly of peptides. beilstein-journals.org

The interaction between the molecule and underlying metal surfaces like gold or copper can also significantly influence its structural and electronic properties, a key consideration when designing organic electronics. mdpi.com

Deeper Theoretical Insights into Photophysical Phenomena and Reactivity Control

While experimental work forges ahead, a deeper theoretical understanding of this compound is crucial for rational design and property prediction. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating molecular structure, electronic properties, and reaction mechanisms. nih.govchemrxiv.org

Future theoretical studies should aim to:

Elucidate Electronic Structure: Perform detailed calculations to understand how the interplay between the electron-donating amino group, the aromatic thiophene ring, and the sterically bulky tert-butyl group influences the frontier molecular orbitals (HOMO/LUMO). tandfonline.comresearchgate.net This knowledge is fundamental for predicting the material's bandgap, conductivity, and charge transfer characteristics. researchgate.net

Model Photophysical Properties: Use time-dependent DFT (TD-DFT) to predict absorption and emission spectra. nih.govtandfonline.com Such studies can explain phenomena like solvatochromism (color change with solvent polarity) and guide the design of fluorophores with tuned properties. rsc.orgnih.gov The influence of substituents on excited state energies and intramolecular charge transfer is a key area of investigation. rsc.orgrsc.org

Clarify Reaction Mechanisms: Computational studies can provide a step-by-step understanding of synthetic reactions, such as the Gewald synthesis. chemrxiv.org By modeling intermediates and transition states, researchers can identify rate-limiting steps and devise strategies to improve reaction efficiency and selectivity.

Predict Reactivity: The steric hindrance from the tert-butyl group can significantly control the reactivity of the thiophene ring. rsc.org Theoretical models can quantify these steric and electronic effects, predicting sites of electrophilic substitution and guiding functionalization strategies.

These computational insights will provide a robust framework for interpreting experimental results and accelerating the discovery of new materials based on this versatile scaffold.

Synergistic Approaches Combining Synthetic Innovation with Computational Design

The most rapid and efficient progress will be achieved by integrating the aforementioned research areas. A synergistic approach, where computational design informs and guides experimental synthesis, represents the future of materials discovery. nih.gov

This integrated workflow involves:

Virtual Screening: Using computational methods to design and screen a virtual library of this compound derivatives before committing to laboratory synthesis. nih.govrsc.org This allows researchers to pre-select candidates with optimal electronic, optical, or binding properties for a specific application. nih.gov

Rationale-Based Design: Employing molecular docking and other computational tools to design molecules with specific biological targets in mind, such as enzyme inhibitors. rsc.orgrsc.org The design can incorporate the 2-aminothiophene scaffold while modifying other parts of the molecule to enhance binding affinity and selectivity. rsc.org

Feedback Loop: Creating a closed loop where experimental results are used to refine and validate computational models. nih.gov For instance, the measured photophysical properties of a newly synthesized compound can be compared against theoretical predictions, leading to improved models for the next round of design. rsc.org

This combination of in silico design and practical synthesis has already proven effective for creating novel thiophene-based mechanochromic materials and has the potential to accelerate the development of new therapeutic agents and advanced materials built upon the this compound framework. nih.govrsc.org

Q & A

Q. Key Considerations :

- Purity is enhanced by column chromatography or recrystallization.

- Reaction yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents .

Basic: How can researchers characterize the structural and electronic properties of this compound derivatives using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Determines regioselectivity and confirms intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the thiophene-amide conformation) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M]+ = 314.1 for methyl-substituted derivatives) .

Advanced Tip : Compare experimental data with computational (DFT) models to validate electronic effects of substituents .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Assays : Use validated cell lines (e.g., MCF-7 for anticancer activity) and control compounds (e.g., etoposide for cytotoxicity comparisons) .

- Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false positives due to rapid degradation .

- Structural Confirmation : Ensure purity (>95% by HPLC) and confirm regiochemistry via NOESY or X-ray crystallography .

Case Study : Anti-tubercular activity discrepancies were resolved by correlating MIC values with bacterial strain-specific efflux pump expression .

Advanced: How do structural modifications at the 3- and 5-positions of the thiophene ring influence pharmacological activity?

Methodological Answer:

- 3-Position Modifications :

- Electron-withdrawing groups (EWGs) : Nitro or cyano groups enhance electrophilicity, improving enzyme inhibition (e.g., tubulin polymerization inhibition via π-stacking) .

- Bulkier substituents : tert-Butyl groups increase lipophilicity (logP >3), enhancing blood-brain barrier penetration .

- 5-Position Modifications :

Q. SAR Table :

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | -NO₂ | ↑ Cytotoxicity (IC₅₀ <1 μM) |

| 5 | -Cl | ↑ Anti-inflammatory (COX-2 IC₅₀ = 0.8 μM) |

Advanced: What experimental approaches are used to determine the regioselectivity of substitution reactions in thiophene derivatives?

Methodological Answer:

- Isotopic Labeling : Introduce deuterium at specific positions to track reaction pathways via ²H NMR .

- Competitive Reactions : Compare yields of products under varying conditions (e.g., LiAlH₄ vs. NaBH₄ for amine reduction) .

- Crystallographic Analysis : Resolve ambiguities in substitution patterns (e.g., confirming 2-amino-5-(trifluoromethyl)phenyl placement via X-ray) .

Example : In thiophene azo-dye synthesis, regioselectivity at the 5-position was confirmed by isolating intermediates and analyzing NOE correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |